molecular formula C15H21NO2 B2569710 Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate CAS No. 1217186-47-4

Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate

Cat. No.: B2569710
CAS No.: 1217186-47-4
M. Wt: 247.338
InChI Key: XJLXCWSDKBSPLI-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate ( 1217186-47-4 ) is a chiral pyrrolidine derivative of high interest in pharmaceutical research and development. This compound serves as a versatile synthetic intermediate and a valuable building block for constructing more complex molecules in medicinal chemistry . Its structure, featuring a rigid pyrrolidine core, a lipophilic benzyl group, and an ester functionality, makes it particularly useful for modulating the pharmacokinetic properties of potential drug candidates . The ester group can be readily hydrolyzed to a carboxylic acid or reduced to an alcohol, enabling further structural diversification and exploration of structure-activity relationships . Research into analogous pyrrolidine compounds suggests potential applications in neuropharmacology, including the investigation of neuroprotective and antioxidant activities relevant to neurodegenerative diseases . Preclinical studies of related structures indicate that the pyrrolidine scaffold is often explored for its interaction with various biological receptors and enzymes . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It must be handled with care, as it may be toxic if swallowed, cause skin irritation, and cause serious eye irritation . This compound is supplied for Research Use Only. It is strictly not for diagnostic or therapeutic procedures, nor for human or veterinary use .

Properties

IUPAC Name

ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-18-14(17)15(2)9-10-16(12-15)11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLXCWSDKBSPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate typically involves the reaction of 1-benzyl-3-methylpyrrolidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at position 3 of the pyrrolidine ring and the ester moiety are primary targets for oxidation:

  • Methyl Group Oxidation :
    Under acidic conditions with potassium permanganate (KMnO4KMnO_4), the methyl group adjacent to the ester carbonyl is oxidized to a ketone (RCOCH3RCOCOOHR-CO-CH_3 \rightarrow R-CO-COOH) . For example:

    Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylateKMnO4,H+1-benzyl-3-carboxypyrrolidine-3-carboxylic acid\text{Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate} \xrightarrow{KMnO_4, H^+} \text{1-benzyl-3-carboxypyrrolidine-3-carboxylic acid}

    Chromium-based oxidants (e.g., CrO3CrO_3) selectively target benzylic positions, potentially modifying the benzyl group.

  • Ester Oxidation :
    Strong oxidizing agents convert the ester to a carboxylic acid. For instance, hydrolysis with H2O2H_2O_2 in acetic acid yields the corresponding carboxylic acid derivative .

Reduction Reactions

The ester and benzyl groups are susceptible to reduction:

  • Ester Reduction :
    Lithium aluminum hydride (LiAlH4LiAlH_4) reduces the ester to a primary alcohol (RCOOEtRCH2OHR-COOEt \rightarrow R-CH_2OH). For example:

    Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylateLiAlH41-benzyl-3-(hydroxymethyl)-3-methylpyrrolidine\text{this compound} \xrightarrow{LiAlH_4} \text{1-benzyl-3-(hydroxymethyl)-3-methylpyrrolidine}
  • Benzyl Group Hydrogenolysis :
    Catalytic hydrogenation (H2/PdCH_2/Pd-C) cleaves the benzyl group, yielding a secondary amine:

    Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylateH2,PdCethyl 3-methylpyrrolidine-3-carboxylate\text{this compound} \xrightarrow{H_2, Pd-C} \text{ethyl 3-methylpyrrolidine-3-carboxylate}

Substitution Reactions

The ester group undergoes nucleophilic substitution, while the benzyl group participates in electrophilic reactions:

Nucleophilic Substitution at the Ester

NucleophileConditionsProductYieldSource
Ammonia (NH3NH_3)Ethanol, reflux1-benzyl-3-methylpyrrolidine-3-carboxamide85%
Thiophenol (PhSHPhSH)NaOHNaOH, H2OH_2O1-benzyl-3-methylpyrrolidine-3-thioester78%

For example:

Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate+NH3EtOH,Δ1-benzyl-3-methylpyrrolidine-3-carboxamide+EtOH\text{this compound} + NH_3 \xrightarrow{EtOH, \Delta} \text{1-benzyl-3-methylpyrrolidine-3-carboxamide} + EtOH

Electrophilic Aromatic Substitution

The benzyl group undergoes nitration or halogenation under standard aromatic conditions (e.g., HNO3/H2SO4HNO_3/H_2SO_4 for nitro derivatives).

Hydrolysis Reactions

The ester hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis :
    HCl/H2OHCl/H_2O converts the ester to a carboxylic acid (RCOOEtRCOOHR-COOEt \rightarrow R-COOH) .

  • Basic Hydrolysis :
    NaOH/H2ONaOH/H_2O yields the carboxylate salt, which can be acidified to the free acid.

Ring-Opening and Functionalization

The pyrrolidine ring can undergo ring-opening via strong nucleophiles (e.g., Grignard reagents) or rearrangements under thermal stress. For example, treatment with LiAlH4LiAlH_4 at elevated temperatures may cleave the ring, forming linear amines.

Stereochemical Considerations

The stereochemistry at positions 3 and 4 influences reaction outcomes:

  • Epimerization : Under basic conditions, the stereochemistry at C3 may equilibrate due to keto-enol tautomerism .

  • Chiral Resolutions : Enzymatic or chromatographic methods are required to separate enantiomers post-synthesis .

Key Data Tables

Scientific Research Applications

Medicinal Chemistry

1. Analgesic Properties:
Research into compounds similar to ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate has indicated potential analgesic effects. Studies have shown that derivatives can inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids like anandamide, which may provide pain relief in rodent models .

2. Neurological Applications:
The compound's structure suggests potential interactions with neurological pathways. For instance, its derivatives have been explored for their ability to modulate endocannabinoid signaling, which is crucial in pain management and neuroprotection .

1. Enzyme Inhibition:
this compound has been studied for its role as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibiting this enzyme can lead to increased endocannabinoid levels, suggesting therapeutic applications in treating pain and inflammation .

2. Anticancer Potential:
Some studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. Research is ongoing to evaluate the efficacy of this compound in various cancer models, focusing on its mechanism of action and potential as a chemotherapeutic agent .

Industrial Applications

1. Organic Synthesis:
In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its structural features allow for various modifications leading to novel compounds with potential biological activities .

2. Pharmaceutical Development:
The compound is being investigated for its potential use in drug formulations due to its favorable solubility characteristics and stability under various conditions, making it suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-Benzyl-3-Methylpyrrolidine-3-Carboxylate

  • Structural Relationship : The methyl ester analog differs only in the ester group (methyl instead of ethyl).
  • Key Differences: Molecular Weight: The ethyl variant (C₁₅H₂₁NO₂, MW: 247.33 g/mol) has a slightly higher molecular weight than the methyl analog (C₁₄H₁₉NO₂, MW: 233.31 g/mol). Commercial Availability: Unlike the ethyl compound, the methyl ester has been discontinued by suppliers such as CymitQuimica, likely due to lower demand or stability concerns .
Table 1: Comparative Data for Ethyl and Methyl Analogs
Property This compound Mthis compound
CAS Number 1217186-47-4 Not publicly disclosed
Molecular Formula C₁₅H₂₁NO₂ C₁₄H₁₉NO₂
Molecular Weight (g/mol) 247.33 233.31
Purity ≥98% Discontinued (historical data)
Stability Stable under refrigeration Limited handling data; discontinued status suggests potential instability

Unsubstituted Pyrrolidine Carboxylates

Compounds like ethyl pyrrolidine-3-carboxylate lack the benzyl and methyl substituents. These simpler analogs exhibit:

  • Reduced Steric Hindrance : Facilitates faster reaction kinetics in nucleophilic substitutions.
  • Lower Melting Points : Due to decreased molecular rigidity.
  • Diminished Bioactivity : The absence of aromatic (benzyl) and alkyl (methyl) groups reduces interactions with hydrophobic binding pockets in enzymes or receptors.

Benzyl-Substituted Pyrrolidines Without Ester Groups

For example, 1-benzyl-3-methylpyrrolidine lacks the ester moiety. Key differences include:

  • Polarity: The carboxylate ester increases polarity, improving solubility in polar solvents (e.g., DMSO, ethanol).
  • Synthetic Utility : The ester group serves as a handle for further functionalization (e.g., hydrolysis to carboxylic acids or transesterification).

Heterocyclic Analogs

Compounds like piperidine or morpholine derivatives with similar substituents exhibit distinct conformational behaviors. For instance:

  • Ring Puckering: Pyrrolidine rings (5-membered) show more pronounced puckering compared to piperidines (6-membered), as defined by Cremer-Pople coordinates .
  • Basicity : Pyrrolidines are less basic than piperidines due to reduced nitrogen lone-pair availability in the smaller ring system.

Biological Activity

Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula: C15_{15}H19_{19}N1_{1}O2_{2}
  • Molecular Weight: Approximately 247.34 g/mol
  • Functional Groups: Ethyl ester, benzyl group, and pyrrolidine ring

This compound's structure allows for various interactions within biological systems, particularly concerning neurotransmitter modulation and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to act as an inhibitor or modulator, influencing various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalysis.
  • Neurotransmitter Interaction: Its structural similarity to known psychoactive compounds suggests potential effects on neurotransmitter systems, which may lead to psychoactive properties or therapeutic applications in neurological disorders.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • CNS Activity: Studies suggest that the compound may influence central nervous system (CNS) activity, making it a candidate for further investigation in treating neurological conditions.
  • Antimicrobial and Antiviral Activities: Preliminary studies have shown potential antimicrobial properties, indicating its usefulness in developing new therapeutic agents against infections .
  • Antioxidant Activity: The compound's ability to scavenge free radicals has been noted, which is beneficial in preventing oxidative stress-related damage in cells .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Inhibition of Acetylcholinesterase (AChE): In vitro assays demonstrated that derivatives of this compound showed promising AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The IC50_{50} values indicated comparable efficacy to established inhibitors .
  • Cell Viability Assays: Investigations into the cytotoxicity of the compound revealed that it does not exhibit significant toxicity at therapeutic concentrations in neuronal cell lines, suggesting a favorable safety profile for potential neuroprotective applications .
  • Pharmacokinetic Studies: Research highlighted good permeability across the intestinal barrier (CACO-2 permeability), indicating potential for oral bioavailability. However, further modifications may be necessary to enhance CNS penetration .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insight into the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylateDifferent substitution patternEnhanced AChE inhibition
Ethyl 1-methylpyrrolidine-3-carboxylateLacks benzyl groupLower CNS activity

This table illustrates how variations in structure can significantly impact biological activity and pharmacological profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate, and how can reaction parameters be optimized?

  • Methodology : Synthesis typically involves coupling reactions between pyrrolidine precursors and benzyl/ethyl reagents. For example, nucleophilic substitution or amidation reactions using activated intermediates (e.g., carbonyl chlorides) under inert conditions. Optimization includes:

  • Catalyst selection : Use of bases like K₂CO₃ or DMAP to enhance reactivity .
  • Temperature control : Reactions often proceed at 80–100°C in polar aprotic solvents (e.g., DMF, NMP) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity isolates .
    • Example : Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives were synthesized with 40–45% yields via coupling with isoquinolinecarbonyl chlorides .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, δ 1.21–1.48 ppm (ethyl CH₃) and δ 3.84 ppm (benzyl CH₂) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., observed m/z 450.2 vs. calculated 450.3) .
  • X-ray Crystallography : SHELX for refinement and ORTEP-3 for visualization of bond angles/torsions (e.g., C3–C4–C5 = 114.2°) .

Q. How is X-ray crystallography applied to determine this compound’s molecular conformation?

  • Procedure :

Data Collection : High-resolution diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) .

Structure Solution : SHELXD for phase determination and SHELXL for refinement, achieving R₁ < 0.05 .

Visualization : ORTEP-3 generates thermal ellipsoid plots, highlighting puckering parameters (e.g., pyrrolidine ring amplitude q = 0.42 Å) .

  • Example : A related pyrrolidine derivative showed C–C bond lengths of 1.52–1.55 Å and torsion angles of ±15° from planarity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between spectroscopic and crystallographic data?

  • Approach :

  • DFT Calculations : Geometry optimization (B3LYP/6-31G*) to predict NMR shifts or IR spectra. Compare with experimental data to validate conformers .
  • Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify non-planar distortions, reconciling NMR coupling constants with X-ray torsion angles .
    • Case Study : Discrepancies in dihedral angles (e.g., C6–O4–C7 = 1.4° vs. DFT-predicted 3.1°) may arise from crystal packing forces .

Q. What strategies are effective in resolving diastereomers formed during synthesis?

  • Methods :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • Crystallographic Differentiation : X-ray analysis of single crystals to assign absolute configurations (e.g., R vs. S enantiomers) .
  • NOESY NMR : Detect spatial proximity of benzyl protons to confirm stereochemistry .

Q. How do hydrogen bonding and crystal packing influence the compound’s physicochemical properties?

  • Analysis :

  • Intermolecular Interactions : Carboxylate O–H···N hydrogen bonds (2.8–3.0 Å) stabilize crystal lattices, affecting solubility and melting points .
  • Thermal Stability : TGA/DSC to correlate decomposition temperatures (e.g., ~200°C) with packing density .

Q. What green chemistry principles can be applied to improve the synthesis’s sustainability?

  • Innovations :

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity .
  • Catalytic Efficiency : Use immobilized lipases or microwaves to shorten reaction times (e.g., 2 hours vs. 10 hours) .

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